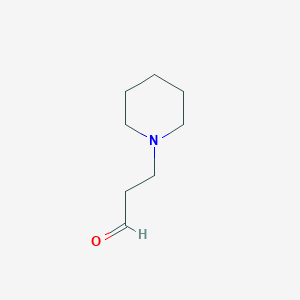
1-Piperidinepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanal is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-Piperidinepropanal, in cancer therapy. Research indicates that compounds containing piperidine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through three-component reactions demonstrated significant activity against FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to established chemotherapeutics like bleomycin . The incorporation of piperidine enhances the binding affinity to target proteins involved in tumor progression.
2. Alzheimer’s Disease Treatment
Piperidine derivatives are also explored for their neuroprotective properties. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase have been developed to improve cognitive function in Alzheimer's disease models. The introduction of piperidine into existing drug frameworks has been shown to enhance brain penetration and efficacy against neurodegenerative diseases . For example, modifications on known inhibitors resulted in dual action against cholinesterases and amyloid beta aggregation, which are critical targets in Alzheimer's therapy.
Neuroscience Applications
3. Pain Management
The role of this compound extends to pain management strategies. Research has identified piperidine derivatives as potential dual agonists for μ-opioid and σ1 receptors, which are implicated in pain modulation . These compounds could offer new avenues for treating neuropathic pain by enhancing analgesic effects while minimizing side effects associated with traditional opioids.
Synthetic Chemistry
4. Synthesis of Novel Compounds
In synthetic chemistry, this compound serves as a versatile building block for creating complex molecular architectures. Its reactivity allows for the development of various derivatives through functional group modifications. For instance, researchers have utilized it in multi-step synthesis protocols to construct spirocyclic structures with enhanced biological activity . The ability to modify the piperidine ring opens pathways for designing new pharmaceuticals with tailored properties.
Case Studies
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2 |
Clé InChI |
IKXXJTNYNATSSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














